molecular formula C11H12O3 B12609567 1-Hydroxy-3-(4-methoxyphenyl)but-3-en-2-one CAS No. 918785-03-2

1-Hydroxy-3-(4-methoxyphenyl)but-3-en-2-one

Cat. No.: B12609567
CAS No.: 918785-03-2
M. Wt: 192.21 g/mol
InChI Key: NOLVHBMTDAGJBM-UHFFFAOYSA-N
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Description

1-Hydroxy-3-(4-methoxyphenyl)but-3-en-2-one is an α,β-unsaturated ketone derivative with a hydroxyl substituent at position 1 and a 4-methoxyphenyl group at position 2. This compound is of interest in organic synthesis due to its conjugated enone system, which enables participation in Michael additions, hydrogenation, and photochemical reactions.

Properties

CAS No.

918785-03-2

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

1-hydroxy-3-(4-methoxyphenyl)but-3-en-2-one

InChI

InChI=1S/C11H12O3/c1-8(11(13)7-12)9-3-5-10(14-2)6-4-9/h3-6,12H,1,7H2,2H3

InChI Key

NOLVHBMTDAGJBM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=C)C(=O)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-3-(4-methoxyphenyl)but-3-en-2-one can be synthesized through the aldol condensation of vanillin and acetone. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to facilitate the condensation, followed by acidification to obtain the desired product.

Industrial Production Methods: Industrial production of 1-Hydroxy-3-(4-methoxyphenyl)but-3-en-2-one involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-3-(4-methoxyphenyl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Hydroxy-3-(4-methoxyphenyl)but-3-en-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the synthesis of flavoring agents and fragrances.

Mechanism of Action

The mechanism of action of 1-Hydroxy-3-(4-methoxyphenyl)but-3-en-2-one involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways related to inflammation and oxidative stress. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several α,β-unsaturated ketones, differing primarily in substituents and functional groups. Key analogues include:

Compound Name Substituents/Modifications Key Features
(E)-4-(4-Methoxyphenyl)but-3-en-2-one Lacks hydroxyl group at position 1 Widely studied; synthesized via Claisen-Schmidt or Wittig reactions
(E)-1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-en-2-one CF₃ group at position 1 Enhanced electrophilicity; synthesized via photocatalytic methods
4-(4-Methoxyphenyl)butan-2-one Saturated C=C bond (hydrogenated derivative) Produced via catalytic hydrogenation of the enone
1-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)propan-2-one Additional hydroxyl on aromatic ring Second-generation oxidation product with enhanced polarity

Key Observations :

  • Trifluorinated derivatives exhibit higher electrophilicity due to the electron-withdrawing CF₃ group, enhancing reactivity in nucleophilic additions .
Reactivity Comparison
Reaction Type 1-Hydroxy-3-(4-methoxyphenyl)but-3-en-2-one (E)-4-(4-Methoxyphenyl)but-3-en-2-one
Hydrogenation Potential for hydroxyl retention Converts to 4-(4-methoxyphenyl)butan-2-one via AuPd catalysis
Photocatalysis Susceptible to hydroxyl radical addition Used in trifluoromethylation reactions
Aldol Condensation Limited due to hydroxyl steric effects Common substrate for C-C bond formation

Physicochemical Properties

  • Melting Point/Solubility: Hydroxylated derivatives (e.g., 1-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propan-2-one) are more polar and likely exhibit higher melting points than non-hydroxylated analogues .
  • Spectroscopy :
    • ¹H NMR : The hydroxyl proton in 1-Hydroxy-3-(4-methoxyphenyl)but-3-en-2-one would resonate downfield (~δ 5–6 ppm), distinct from the methyl ketone protons in (E)-4-(4-methoxyphenyl)but-3-en-2-one (δ 2.3 ppm) .
    • IR : Strong absorption near 1680 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (O-H stretch) .

Biological Activity

1-Hydroxy-3-(4-methoxyphenyl)but-3-en-2-one, also known as 4-(4-hydroxy-3-methoxyphenyl)-3-buten-2-one, is an organic compound with significant biological activities. This compound is characterized by its unique structural features, which include a conjugated butenone moiety and a hydroxy-methoxy-substituted phenyl group. These characteristics contribute to its reactivity and potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₂O₃
  • Molecular Weight : 192.21 g/mol
  • CAS Number : 1080-12-2

Biological Activities

1-Hydroxy-3-(4-methoxyphenyl)but-3-en-2-one exhibits various biological activities, including:

Antioxidant Properties

This compound has demonstrated antioxidant activity , which is crucial in protecting cells from oxidative stress. Studies indicate that it can scavenge free radicals effectively, thereby preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties . It has been effective against several microorganisms, including those responsible for body odor, such as Staphylococcus epidermidis and Corynebacterium xerosis. The minimum inhibitory concentration (MIC) for Corynebacterium xerosis was found to be as low as 500 ppm, indicating its potential use in cosmetic formulations .

Anticancer Activity

The compound has been investigated for its anticancer properties . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines and induce apoptosis. For example, it has been reported to affect cell cycle regulation in LNCaP prostate cancer cells and inhibit migration in breast cancer cell lines .

Case Studies

  • A study on the anticancer effects of propolis and its compounds highlighted the role of similar phenolic compounds in inhibiting cancer cell proliferation and inducing apoptosis through various pathways .
  • Another investigation into the antimicrobial efficacy of 1-hydroxy-3-(4-methoxyphenyl)but-3-en-2-one revealed its effectiveness in formulations designed to combat odor-causing bacteria, showcasing its application in personal care products .

Comparative Analysis of Biological Activities

Compound NameActivity TypeConcentration UsedModelReference
1-Hydroxy-3-(4-methoxyphenyl)but-3-en-2-oneAntioxidantNot specifiedCell lines
1-Hydroxy-3-(4-methoxyphenyl)but-3-en-2-oneAntimicrobial500 ppmCorynebacterium
Similar Phenolic CompoundsAnticancerVariesVarious cancer cells

The biological activity of 1-hydroxy-3-(4-methoxyphenyl)but-3-en-2-one can be attributed to its ability to modulate several biochemical pathways:

  • Oxidative Stress Regulation : By scavenging free radicals, it reduces oxidative stress markers.
  • Cell Cycle Arrest : It influences cell cycle progression, particularly in cancer cells.
  • Apoptosis Induction : The compound activates apoptotic pathways leading to programmed cell death in malignant cells.

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